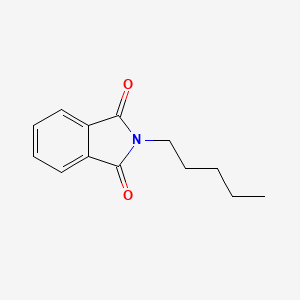

2-Pentyl-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

71510-39-9 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-pentylisoindole-1,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 |

InChI Key |

SRFRJCMUBGZTAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, phthalimide reacts with pentyl bromide or chloride in the presence of a base such as potassium carbonate (KCO) in dimethylformamide (DMF) at elevated temperatures (110°C). The reaction proceeds via deprotonation of phthalimide to form a resonance-stabilized anion, which attacks the electrophilic carbon of the pentyl halide (Scheme 1).

Key Steps:

-

Deprotonation : Phthalimide (1.0 mol) is treated with KCO (1.0 mol) in DMF to generate the phthalimide anion.

-

Alkylation : Addition of pentyl halide (1.0 mol) facilitates nucleophilic substitution, yielding 2-pentyl-isoindole-1,3-dione.

-

Workup : The crude product is precipitated in water, filtered, and dried under reduced pressure.

Optimization Insights:

-

Solvent Choice : Polar aprotic solvents like DMF enhance anion stability and reaction kinetics.

-

Temperature : Elevated temperatures (110°C) accelerate substitution but may necessitate careful control to avoid side reactions.

-

Yield : Analogous syntheses report yields exceeding 90% under optimized conditions.

Hexadehydro-Diels–Alder (HDDA) Domino Reaction: Metal-Free Cyclization

A modern approach employs the hexadehydro-Diels–Alder (HDDA) reaction to construct the isoindole-1,3-dione core. This method enables the synthesis of fused, multifunctionalized derivatives without metal catalysts.

Reaction Design and Scope

Tetraynes bearing pentyl substituents undergo HDDA cyclization with imidazole derivatives in the presence of oxygen, forming tricyclic isoindole-1,3-diones (Table 1). The reaction cascade involves:

-

HDDA Cyclization : Formation of a benzocyclobutadiene intermediate via [4+2] cycloaddition.

-

Intermolecular Oxygen Coupling : Oxidation generates the dione functionality.

Example Protocol:

-

Substrates : Tetrayne derivatives with pentyl groups at the R position.

-

Conditions : Solvent-free, 120°C, 12–24 hours.

Advantages:

-

Atom Economy : Three C–C bonds and two C–O bonds form in a single step.

-

Functional Group Tolerance : Electron-donating and withdrawing groups on tetraynes are compatible.

Intramolecular Diels–Alder Strategy: Biomimetic Synthesis

Inspired by natural product biosynthesis, the intramolecular Diels–Alder (IMDA) reaction offers stereocontrolled access to isoindole-1,3-diones. This method is exemplified in the synthesis of cytochalasin alkaloids.

Application to 2-Pentyl Derivatives

A retrosynthetic disconnection reveals a diene-dienophile pair within a linear precursor. For 2-pentyl-isoindole-1,3-dione:

-

Dienophile Synthesis : A pentyl-substituted enolate is generated from a ketone precursor using LDA (lithium diisopropylamide).

-

Cyclization : Thermal or oxidative conditions promote the IMDA reaction, forming the isoindolinone core (Scheme 2).

Case Study :

-

Precursor : Ketone 67 (derived from phenylalanine derivatives) undergoes selenoxide elimination to form a dienophile.

-

Cyclization : Heating at 80°C in toluene affords the isoindolinone 68 in 85% yield.

Challenges:

-

Stereocontrol : Endo transition state preferences must be managed through steric and electronic modulation.

-

Functionalization : Post-cyclization steps (e.g., oxidation) are often required to install the dione moiety.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Key Synthetic Routes

2-Pentyl-1H-isoindole-1,3(2H)-dione is typically synthesized via nucleophilic substitution or condensation reactions. Common methods include:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of Phthalimide | Pentyl halide, K₂CO₃, DMF, 80°C, 12 h | 65–78% | |

| Mannich Reaction | Formaldehyde, N-arylpiperazines, THF, reflux | 47–93% |

-

Alkylation : Potassium phthalimide reacts with pentyl halides under basic conditions to form the N-pentyl derivative .

-

Mannich Reaction : The acidic proton at the 2-position undergoes aminomethylation with formaldehyde and amines, enabling the introduction of pharmacologically relevant groups .

Oxidation and Reduction Reactions

The isoindole-1,3-dione core undergoes redox transformations:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | O₂, Rh catalysts | N-Heterocycles (e.g., oxazoles) | Medicinal chemistry scaffolds |

| Reduction | NaBH₄, LiAlH₄ | Isoindoline derivatives | Intermediate synthesis |

-

Oxidation : Controlled oxidation with rhodium catalysts generates fused heterocycles (e.g., oxazoles) via intermolecular cycloaddition .

-

Reduction : The dione moiety is reduced to isoindoline, enhancing solubility for downstream applications.

Ring-Forming Reactions

The compound participates in cycloadditions and annulations:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| HDDA Reaction | Tetrayne, imidazole, O₂, 80°C | Tricyclic isoindole-1,3-dione derivatives | 75–92% |

| Passerini Multicomponent | Aldehyde, isocyanide, THF, rt | Amidated derivatives | 60–85% |

-

Hexadehydro-Diels–Alder (HDDA) : Reacts with tetraynes to form tricyclic fused isoindole-diones, confirmed by X-ray crystallography .

-

Passerini Reaction : Forms α-acyloxy amides when reacted with aldehydes and isocyanides, useful in combinatorial chemistry .

Hydrolysis and Ring-Opening

The dione ring is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| 36% HCl, 0–5°C | 2-(3-Chloro-2-hydroxypropyl)phthalimide | Nucleophilic substitution |

| NaOH (aq), reflux | Pentylamine, phthalic acid | Base-catalyzed ring cleavage |

-

Hydrolysis in HCl yields chlorohydrin derivatives, while strong bases cleave the ring to release pentylamine and phthalic acid .

Key Findings:

-

Enzyme Inhibition : Derivatives show affinity for 5-HT₁A/5-HT₇ receptors and PDE10A, suggesting antipsychotic potential .

-

Antimicrobial Activity : N-substituted derivatives exhibit moderate activity against Gram-positive bacteria .

| Derivative | Biological Target | IC₅₀/EC₅₀ |

|---|---|---|

| 2-[4-(1H-Benzimidazol-2-yl)butyl]-4-methoxy | PDE10A | 12 nM |

| N-Benzyloxyphthalimide | COX-2 | 45 μM |

Comparative Reactivity

The pentyl chain enhances steric bulk compared to shorter alkyl substituents, influencing reaction rates and regioselectivity:

| Substituent | Reaction Rate (vs. Methyl) | Regioselectivity |

|---|---|---|

| Pentyl | 1.5× slower | Higher at C4 |

| Methyl | Reference | Moderate |

Scientific Research Applications

Pharmacological Properties

2-Pentyl-1H-isoindole-1,3(2H)-dione exhibits a range of biological activities, making it a valuable scaffold in drug development. Some key pharmacological properties include:

- Antipsychotic Potential : Research has identified derivatives of isoindole-1,3(2H)-dione as potential ligands for serotonin receptors (5-HTR), which are crucial in the treatment of psychiatric disorders. A study demonstrated that certain derivatives showed significant affinity for phosphodiesterase 10A and serotonin receptors, indicating their potential as antipsychotic agents .

- Anti-inflammatory Effects : Isoindole derivatives have been shown to modulate inflammatory pathways by influencing pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase. This suggests their utility in developing anti-inflammatory medications .

- Anticonvulsant Activity : Some isoindole derivatives have demonstrated anticonvulsant properties in preclinical models, indicating their potential for treating epilepsy and related disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that enhance its yield and purity. Recent advancements include:

- Dioxoisoindolin Derivatives : Researchers have developed new synthetic routes that yield high-purity derivatives with improved biological activity. For instance, the synthesis of N-(1,3-dioxoisoindolin-2-yl) compounds has shown promising results in terms of yield and biological efficacy .

- Computer-Aided Drug Design : Molecular docking studies have been employed to predict the binding modes of isoindole derivatives to target enzymes, facilitating the design of more potent compounds .

Case Studies Highlighting Therapeutic Applications

Several case studies illustrate the therapeutic applications of this compound and its derivatives:

Mechanism of Action

The mechanism by which 2-Pentyl-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Isoindole-1,3-dione Derivatives

Substituent Variations and Structural Implications

The biological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on the nature of the N-substituent. Key structural analogs include:

| Compound Name | Substituent | Key Structural Features |

|---|---|---|

| 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) | 2-Phenylethyl | Bulky aromatic group, electron-withdrawing |

| 5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (14) | 2-Phenylethyl + 5-nitro | Enhanced electron-withdrawing capacity |

| 4-Amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione (4f) | 2,4,6-Trimethylphenyl + 4-amino | Steric hindrance, electron-donating methyl groups |

| Pomalidomide | 3-Piperidinyl-dioxo + 4-amino | Complex heterocyclic substituent |

The pentyl substituent in the target compound introduces a non-polar, flexible chain, contrasting with the rigid aromatic or heterocyclic groups in analogs. This difference may reduce steric hindrance and increase lipophilicity, favoring interactions with hydrophobic biological targets or membranes .

Physicochemical and Electrochemical Behavior

- Electrochemical Reduction: Aryl-substituted derivatives (e.g., 4d, 4f) exhibit irreversible or quasi-reversible reduction processes linked to the electron-withdrawing phthalimide core . The pentyl group, being electron-donating via induction, may shift reduction potentials or alter reversibility, though direct data are unavailable.

- Thermal and Optical Properties :

Table 1: Comparative Properties of Isoindole-1,3-dione Derivatives

Table 2: Substituent Effects on Key Parameters

| Substituent Type | Electrochemical Behavior | Pharmacological Relevance |

|---|---|---|

| Aryl (e.g., phenylethyl) | Quasi-reversible reduction | Sodium channel modulation (anticonvulsant) |

| Alkyl (pentyl) | Predicted reversible | Enhanced lipophilicity (speculative) |

| Amino + heterocyclic | Not studied | Immunomodulatory (anticancer) |

Biological Activity

2-Pentyl-1H-isoindole-1,3(2H)-dione (CAS No. 71510-39-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and interactions with biological targets.

This compound is characterized by its unique isoindole structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 201.24 g/mol.

| Property | Value |

|---|---|

| CAS No. | 71510-39-9 |

| Molecular Formula | C₁₂H₁₃N₁O₂ |

| Molecular Weight | 201.24 g/mol |

| IUPAC Name | 2-Pentylisoindole-1,3-dione |

Anticancer Activity

Recent studies have indicated that derivatives of isoindole-1,3-dione, including this compound, exhibit significant anticancer properties. For instance, research has demonstrated that these compounds can inhibit the growth of various cancer cell lines, including adenocarcinoma (A549) cells.

In a study evaluating the cytotoxic effects of isoindole derivatives, it was found that compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cell viability. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

The mechanism through which this compound exerts its effects primarily involves interaction with specific molecular targets:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinase enzymes, which play a crucial role in signaling pathways related to cell proliferation and survival.

- Protein Phosphatase Inhibition : It also exhibits inhibitory effects against protein phosphatases (PP1 and PP2A), which are involved in various cellular processes including cell division and differentiation .

Case Studies

A notable case study involved the administration of isoindole derivatives in a xenograft model using nude mice. The study assessed tumor growth after treatment with this compound derivatives:

- Study Design : Mice were divided into control and treatment groups receiving different doses of the compound.

- Results : Tumor sizes were significantly reduced in treated groups compared to controls over a 60-day observation period. Additionally, histopathological analyses revealed minimal toxicity to normal tissues .

Interaction Studies

Molecular docking studies have suggested that this compound interacts with various biological targets, indicating its potential for multi-target therapeutic applications. These interactions may enhance its efficacy as an anticancer agent by modulating multiple signaling pathways involved in tumor progression.

Q & A

Q. What synthetic routes are available for 2-Pentyl-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- N-Alkylation of phthalimide derivatives : React phthalimide with a pentyl halide in ethanol under reflux, using potassium hydroxide as a base (e.g., 72% yield achieved in analogous syntheses) .

- Mannich-type reactions : Combine formaldehyde, a pentylamine derivative, and phthalimide in ethanol under reflux (70°C, 3 hours) .

Key parameters for optimization include reaction time, solvent polarity, and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethyl alcohol) enhances purity .

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns and alkyl chain integration (e.g., pentyl group protons appear as multiplet signals at δ 0.8–1.6 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bonds in the isoindole-dione core measure ~1.21 Å, consistent with similar derivatives) .

- FT-IR : Identify characteristic carbonyl stretches (~1770 cm⁻¹ for cyclic imides) and N–H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the pharmacological targets of this compound?

Docking simulations assess binding affinity to enzymes like cyclooxygenase (COX). For example:

- Prepare the ligand (compound) and receptor (e.g., COX-2 PDB ID 5KIR) using software like AutoDock Vina.

- Analyze hydrogen bonding, hydrophobic interactions, and binding energy scores (e.g., derivatives of this scaffold show COX-2 affinity via π-π stacking with Tyr385) .

- Validate predictions with in vitro COX inhibition assays (e.g., ELISA-based enzymatic activity tests) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from differences in:

- Experimental models : Neuropathic pain assays (e.g., cisplatin-induced vs. inflammatory models) yield variable efficacy .

- Dosage and purity : HPLC purity ≥95% is critical; impurities like unreacted phthalimide can skew results .

- Species-specific metabolism : Compare pharmacokinetics in rodents vs. human cell lines.

Q. What in vivo models are appropriate for evaluating neuropathic pain modulation by this compound?

- Chemotherapy-induced peripheral neuropathy (CIPN) : Administer cisplatin in rodents and assess mechanical allodynia via von Frey filaments .

- Chronic constriction injury (CCI) : Measure thermal hyperalgesia (Hargreaves test) post-oral dosing (10–50 mg/kg) .

Include positive controls (e.g., gabapentin) and monitor off-target effects (e.g., motor coordination via rotarod tests).

Q. What toxicological assessments are critical before advancing to preclinical trials?

- Acute toxicity : Determine LD₅₀ in rodents (oral and intraperitoneal routes).

- Reproductive toxicity : Screen for teratogenicity using zebrafish embryos or mammalian models (structural analogs like thalidomide show embryotoxic risks) .

- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes).

Q. How do substituent modifications (e.g., alkyl chain length) influence bioactivity?

- Lipophilicity : Longer chains (e.g., pentyl vs. methyl) enhance blood-brain barrier penetration but may reduce solubility.

- Enantiomeric effects : Chiral centers (e.g., in thalidomide derivatives) drastically alter pharmacological and toxicological profiles .

- Structure-activity relationship (SAR) : Compare IC₅₀ values in target-specific assays (e.g., COX-2 inhibition vs. TNF-α suppression) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.